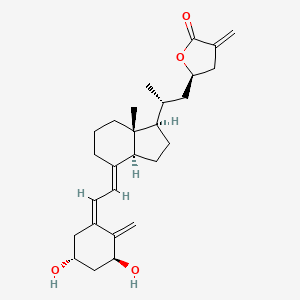

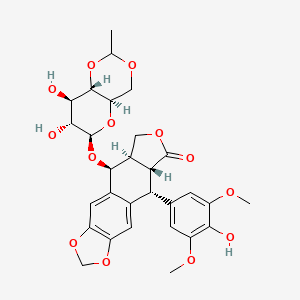

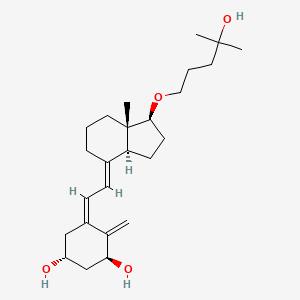

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is a vitamin D receptor antagonist . It is known to antagonize vitamin D receptor (VDR)-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells . It is also reported to increase the plasma lactone concentration .

Synthesis Analysis

The biosynthesis of 25-hydroxyvitamin D3-26,23-lactone involves the incubation of two known metabolites of 25-hydroxyvitamin D3–23,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3–with kidney homogenate prepared from vitamin D-supplemented chickens . It is found that 23,25-Dihydroxyvitamin D3 is a far better substrate for production of 25-hydroxyvitamin D3-26,23-lactone than is 25,26-dihydroxyvitamin D3 .Molecular Structure Analysis

The molecular structure of “(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is determined by the species specificity of VDR, especially in the C-terminal region . The critical interaction between this compound and the two C-terminal hVDR Cys residues mediates the antagonistic effect of this compound .Chemical Reactions Analysis

The compound “(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone” is known to antagonize vitamin D receptor (VDR)-mediated genomic actions of 1α,25-dihydroxyvitamin D3 in human cells . It is also reported to increase the plasma lactone concentration .Wissenschaftliche Forschungsanwendungen

Antagonistic Actions on Cell Differentiation

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone demonstrates antagonistic actions on cell differentiation. In human promyelocytic leukemia (HL-60) cells, it inhibits HL-60 cell differentiation induced by 1alpha,25-dihydroxyvitamin D(3) but not differentiation caused by all-trans retinoic acid. This suggests its selective inhibitory role in certain cellular differentiation processes (Ishizuka et al., 2000).

Effects on Vitamin D Hormone Receptor

The compound shows varying effects on the binding affinity for vitamin D hormone receptors. Its structural modifications, such as C24-alkylation and C2alpha-functionalization, have been shown to impact its binding affinity and antagonistic activity, with certain modifications leading to significantly enhanced biological activities (Saito et al., 2006).

Role in Vitamin D Metabolism

Research indicates the involvement of (23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone in vitamin D metabolism. It's implicated in the catabolism of 1alpha,25-dihydroxyvitamin D(3), with studies demonstrating its synthesis in the kidney and its role in vitamin D3 metabolism (Tanaka et al., 1980).

Eigenschaften

IUPAC Name |

(5R)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-methylideneoxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O4/c1-16(12-22-13-17(2)26(30)31-22)23-9-10-24-19(6-5-11-27(23,24)4)7-8-20-14-21(28)15-25(29)18(20)3/h7-8,16,21-25,28-29H,2-3,5-6,9-15H2,1,4H3/b19-7+,20-8-/t16-,21-,22-,23-,24+,25+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAODSJHDCZTVAT-JXJLEVNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(=C)C(=O)O1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]1CC(=C)C(=O)O1)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(23R)-1alpha-hydroxy-25,27-didehydrovitamin D3 26,23-lactone | |

CAS RN |

173388-21-1 |

Source

|

| Record name | TEI 9648 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173388211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,4E,9S)-3-[(2R,3S)-3-acetyloxy-2-(2-hydroxyethyl)oxetan-3-yl]-1,5-dihydroxy-9-[(2R,3S)-2-hydroxy-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxy-4,8,11,11-tetramethyl-6-oxo-2-bicyclo[5.3.1]undeca-4,7-dienyl] benzoate](/img/structure/B1240707.png)

![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B1240722.png)

![4-amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrate](/img/structure/B1240723.png)